

# A Comprehensive Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-Chloro-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1367418

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## Introduction and Strategic Importance

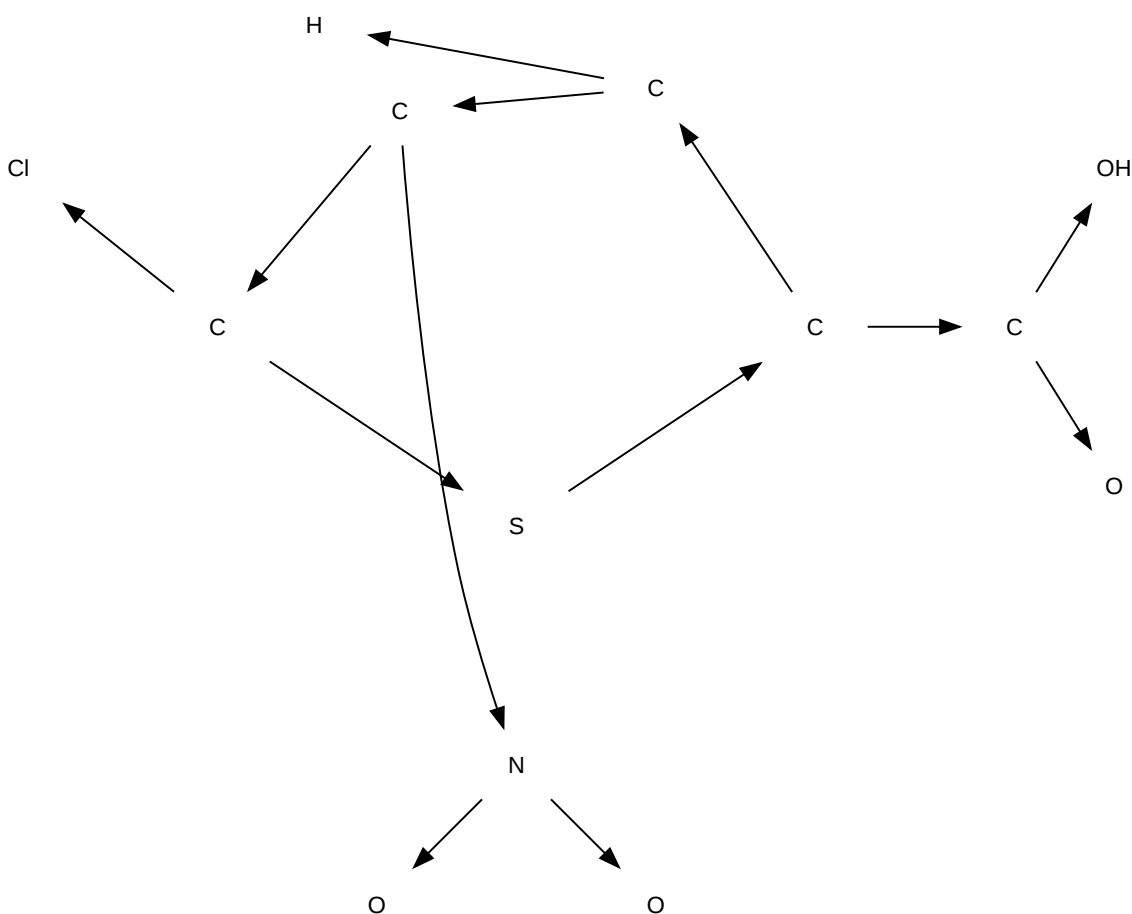
**5-Chloro-4-nitrothiophene-2-carboxylic acid** (CAS No: 89166-85-8) is a polysubstituted heterocyclic compound built upon a thiophene core. Its strategic importance in modern chemistry stems from the unique electronic properties conferred by its substituents: a carboxylic acid, a chloro group, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.

The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (carboxylic acid) moieties on the thiophene ring creates a scaffold ripe for diverse chemical transformations. This guide provides an in-depth analysis of its fundamental physicochemical properties, offering field-proven insights into its synthesis, characterization, stability, and handling. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development pipelines. Its classification as a "Protein Degradator Building Block" further underscores its relevance in cutting-edge therapeutic design.<sup>[1]</sup>

## Chemical Identity and Molecular Architecture

A precise understanding of the molecule's structure is fundamental to predicting its behavior and reactivity.

- Molecular Formula:  $C_5H_2ClNO_4S$  [1]
- Molecular Weight: 207.59 g/mol [2]
- IUPAC Name: **5-chloro-4-nitrothiophene-2-carboxylic acid**
- InChI: 1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)
- InChIKey: FZKDYXWPDMALDM-UHFFFAOYSA-N



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Caption: 2D structure of **5-Chloro-4-nitrothiophene-2-carboxylic acid**.

## Synthesis Pathway and Rationale

The synthesis of **5-Chloro-4-nitrothiophene-2-carboxylic acid** logically proceeds from its non-nitrated precursor, 5-chlorothiophene-2-carboxylic acid. The introduction of the nitro group is a critical step, achieved via electrophilic aromatic substitution.

Rationale for Synthetic Choice: Thiophene rings are generally reactive towards electrophiles. However, the presence of the deactivating carboxylic acid and chloro groups makes the reaction more challenging than with unsubstituted thiophene. The nitration must be performed under controlled conditions to achieve regioselective substitution at the C4 position. The use of a nitrating agent like nitric acid in a strong acid medium such as sulfuric acid is a standard approach for such transformations.

## High-Level Synthesis Protocol:

- **Precursor Preparation:** 5-Chlorothiophene-2-carboxylic acid is used as the starting material. This compound is a known intermediate in the synthesis of pharmaceuticals like Rivaroxaban.[3]
- **Nitration:** The precursor is carefully dissolved in a suitable solvent (e.g., concentrated sulfuric acid) at a reduced temperature to control the reaction rate.
- **Addition of Nitrating Agent:** A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature to prevent side reactions and ensure regioselectivity.
- **Reaction Monitoring:** The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** The reaction mixture is quenched by pouring it over ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed to remove residual acid, and dried.

- **Purification:** The crude product is purified, typically by recrystallization from an appropriate solvent system, to yield the final high-purity compound.

Caption: Workflow for the synthesis of the target compound.

## Core Physicochemical Properties

The utility of a chemical building block is defined by its physical and chemical properties. The data presented here is a synthesis of information from supplier safety data sheets and computational predictions.

Table 1: Summary of Physicochemical Data

Property	Value	Source
CAS Number	89166-85-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClNO <sub>4</sub> S	[1]
Molecular Weight	207.59 g/mol	[2]
Physical Form	Solid	
Boiling Point	390.4°C at 760 mmHg (Predicted)	[4]
Density	1.801 g/cm <sup>3</sup> (Predicted)	[4]
Flash Point	189.9°C (Predicted)	[4]
Purity	≥95% - 97% (Typical commercial grades)	[1]

| Storage | Refrigerator; Keep in dark place, Sealed in dry [[3] |

## Solubility and Acidity (pKa)

- **Solubility:** While explicit experimental solubility data is scarce, the molecular structure allows for a reasoned prediction. The presence of the highly polar carboxylic acid and nitro groups suggests potential solubility in polar organic solvents. The precursor, 5-chlorothiophene-2-carboxylic acid, is slightly soluble in DMSO and methanol, and similar behavior can be

expected for the nitrated derivative.[3] Its solubility in aqueous media will be pH-dependent; it will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a carboxylate salt.

- **Acidity (pKa):** The primary acidic proton is that of the carboxylic acid group. The acidity of this proton is significantly enhanced by the strong electron-withdrawing effects of both the nitro group and the chlorine atom. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa (increasing acidity). For context, the predicted pKa of the less acidic precursor, 5-chlorothiophene-2-carboxylic acid, is approximately 3.32.[3] Therefore, the pKa of **5-chloro-4-nitrothiophene-2-carboxylic acid** is expected to be even lower, making it a relatively strong organic acid.

## Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:
  - A very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300  $\text{cm}^{-1}$  region.
  - A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725  $\text{cm}^{-1}$ .[\[5\]](#)
  - Asymmetric and symmetric N-O stretches from the nitro group, typically found near 1500-1550  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$ , respectively.
  - C-Cl stretching vibrations, which are typically found in the 600-800  $\text{cm}^{-1}$  region.
- **Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy:**
  - **Thiophene Proton:** A single proton is attached to the thiophene ring. Due to the strong deshielding effects of the adjacent nitro and sulfur atoms, its signal is expected to appear significantly downfield in the aromatic region.
  - **Carboxylic Acid Proton:** A broad singlet, characteristic of an acidic proton, will be observed far downfield, typically  $>10$  ppm. Its position can be concentration-dependent and it is

exchangeable with D<sub>2</sub>O.[6]

- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (207.59 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) or the nitro group (-46 Da).

## Chemical Reactivity and Stability

- Stability: The compound is stable under normal storage conditions.[4] To maintain its integrity, it should be stored in a cool, dark, and dry environment, preferably in a refrigerator and in a tightly sealed container to protect it from moisture and light.[3]
- Reactivity:
  - Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[7]
  - Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]
  - Functional Group Reactivity: The carboxylic acid moiety is a primary site for reactions such as esterification, amide bond formation (coupling reactions), and conversion to an acyl chloride. The nitro group can be reduced to an amine, providing a route to another key functional group. This dual reactivity makes it a powerful intermediate for building molecular complexity.

## Applications in Research and Development

**5-Chloro-4-nitrothiophene-2-carboxylic acid** is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

- Pharmaceutical Synthesis: As a heterocyclic building block, it is used in the construction of novel chemical entities. Nitrothiophene derivatives have been investigated for their potential as prodrugs, which can be activated by bacterial nitroreductases, making them of interest in the development of narrow-spectrum antibacterial agents.[9]

- **Medicinal Chemistry:** The compound serves as a scaffold for creating libraries of compounds for screening against various biological targets. Its classification as a "Protein Degradator Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities that are at the forefront of modern drug discovery. [\[1\]](#)
- **Agrochemicals:** The methyl ester of this acid is noted for its use as a key intermediate in the synthesis of agrochemicals, leveraging the biological activity often associated with the thiophene nucleus.

## Safety and Handling Protocol

Adherence to safety protocols is non-negotiable when working with this compound.

- **Hazard Identification:**
  - Signal Word: Warning
  - Pictogram: GHS07 (Exclamation Mark)
  - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- **Personal Protective Equipment (PPE):**
  - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
  - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.
- **Handling and Storage:**
  - Avoid dust generation and accumulation.
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.

- Facilities should be equipped with an eyewash station and a safety shower.<sup>[10]</sup>

## Experimental Protocol: Characterization by FT-IR Spectroscopy

This protocol outlines a self-validating system for verifying the identity and purity of **5-Chloro-4-nitrothiophene-2-carboxylic acid** using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm the presence of key functional groups and compare it against a reference spectrum if available.

Methodology Rationale: Attenuated Total Reflectance (ATR) is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid powders.

### Step-by-Step Procedure:

- **Instrument Preparation:** Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes. This ensures a stable baseline and maximizes signal-to-noise.
- **Background Collection:** Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Lower the anvil and collect a background scan. This step is critical as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO<sub>2</sub> and water vapor) from the final sample spectrum.
- **Sample Application:** Place a small, representative amount of the **5-Chloro-4-nitrothiophene-2-carboxylic acid** powder onto the center of the ATR crystal. Only a few milligrams are needed.
- **Pressure Application:** Lower the pressure anvil onto the sample until sufficient pressure is applied to ensure good optical contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard collection range is 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- **Data Analysis and Validation:**



- Process the collected spectrum (e.g., baseline correction if necessary).
- Identify the key absorption bands and compare their positions (in  $\text{cm}^{-1}$ ) to expected values (see Section 4.2).
- Self-Validation: The presence of a strong carbonyl peak ( $\sim 1700 \text{ cm}^{-1}$ ), a very broad O-H stretch ( $2500\text{-}3300 \text{ cm}^{-1}$ ), and distinct nitro group stretches ( $\sim 1550$  and  $\sim 1350 \text{ cm}^{-1}$ ) provides strong, cross-validating evidence for the compound's identity. The absence of significant unexpected peaks indicates high purity.
- Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Caption: Standard workflow for FT-IR characterization using ATR.

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